REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH:5]([O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=1)[CH2:6][N:7](CC1C=CC(OC)=CC=1)CC1C=CC(OC)=CC=1)[CH3:2]>[Pd].C(O)(C)(C)C>[CH2:1]([O:3][CH2:4][CH:5]([O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=1)[CH2:6][NH2:7])[CH3:2]
|
Name
|
3-ethoxy-N,N-bis[(4-methoxyphenyl)methyl]-2-(2-pyridyloxy)propan-1-amine
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Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC(CN(CC1=CC=C(C=C1)OC)CC1=CC=C(C=C1)OC)OC1=NC=CC=C1
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stir the mixture at 50° C. under an atmosphere of hydrogen gas for 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purge with hydrogen gas 3 times
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
the reaction through a Celite® plug
|
Type
|
WASH
|
Details
|
rinse the plug with EtOAc (2×30 mL)
|
Type
|
CUSTOM
|
Details
|
Collect the filtrate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCC(CN)OC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |